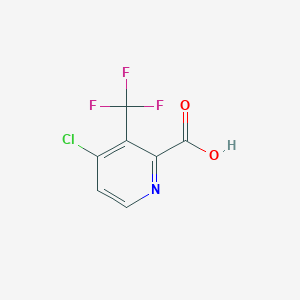
4-Chloro-3-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . Another approach involves the reaction of 1,1,1-trifluoro-4-aminocrotone with dimethyl 2-methoxymethylene malonate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may act by inhibiting key enzymes involved in plant growth. In medicinal applications, it can bind to receptors or enzymes, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Chloro-3-(trifluoromethyl)picolinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H3ClF3NO2 |
|---|---|
Peso molecular |
225.55 g/mol |
Nombre IUPAC |
4-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(6(13)14)4(3)7(9,10)11/h1-2H,(H,13,14) |
Clave InChI |
KFGWARZYCZTLGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


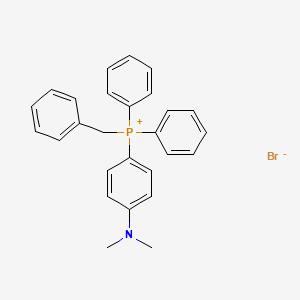
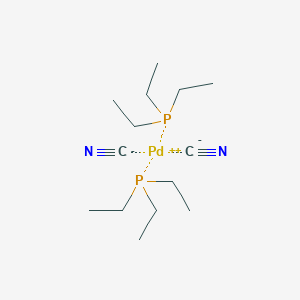
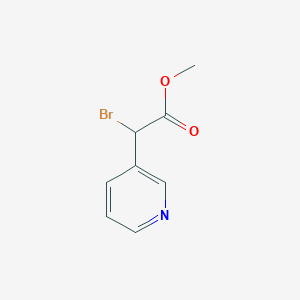
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
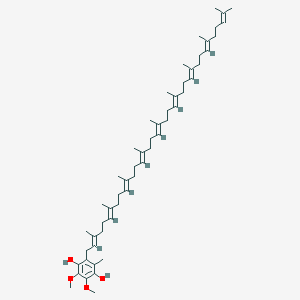
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
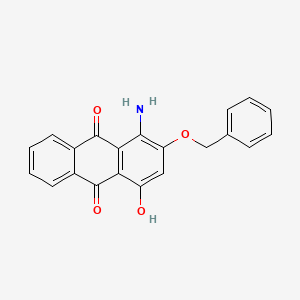
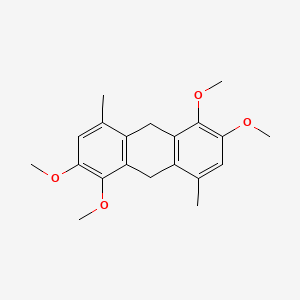
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)


![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

